![molecular formula C12H8ClN3O3S B2632597 4-(4-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1774901-14-2](/img/structure/B2632597.png)

4-(4-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

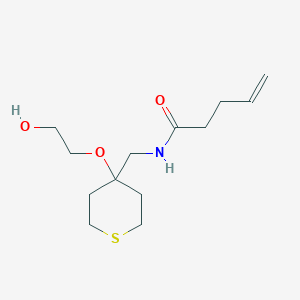

4-(4-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (4-CPT-1,1-dioxide) is a novel synthetic compound that has shown promise in a variety of scientific research applications. It is a heterocyclic compound, with a molecular weight of 314.91 g/mol, and a melting point of 131-133°C. 4-CPT-1,1-dioxide has a unique structure that makes it an attractive candidate for use in chemical and biological research.

Aplicaciones Científicas De Investigación

Improved Synthesis and Reactions

An improved synthetic method for 4-chlorocoumarin-3-sulfonyl chloride has been developed, which serves as a precursor for creating substituted pyrido- and thiazino-1,2,4-thiadiazino-benzopyranone dioxides. These compounds exhibit potential anticancer and anti-HIV properties. The synthesis challenges include the insolubility of yellowish precipitates in common organic solvents and the instability of the fused heterocycles, leading to decomposition and opening of the 1,2,4-thiadiazine ring (Jashari et al., 2007).

Catalysis and Synthesis Enhancements

N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as a homogeneous catalyst for synthesizing 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in water, demonstrating mild reaction conditions, high yields, and green chemistry compliance (Khazaei et al., 2015).

Vasorelaxant Properties

Studies on 3-alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides have revealed vasorelaxant properties on vascular smooth muscle cells, suggesting potential applications as potassium channel openers for cardiovascular therapies (Pirotte et al., 2000).

Anticancer and Tuberculostatic Activities

Novel 1,2,4-thiadiazine 1,1-dioxides synthesized from heterocyclic carbonitriles have shown tuberculostatic and anticancer activities, indicating their potential in developing therapies for renal and non-small cell lung cancer (Gobis et al., 2013).

Antimicrobial Agents

Compounds derived from the base structure, such as those synthesized from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, have displayed antimicrobial properties, suggesting a potential for developing new antimicrobial agents (Sah et al., 2014).

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O3S/c13-8-3-5-9(6-4-8)16-11-10(2-1-7-14-11)20(18,19)15-12(16)17/h1-7H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLLJXNBPNZCAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C(=O)NS2(=O)=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2632515.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2632517.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide](/img/structure/B2632518.png)

![Spiro[3.5]nonan-2-ylmethanamine;hydrochloride](/img/structure/B2632520.png)

![2-[[2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-phenylethanone](/img/structure/B2632524.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-cyanophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2632526.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2632527.png)

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B2632528.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2632537.png)